trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride
CAS No.: 1388893-25-1
Cat. No.: VC0153655
Molecular Formula: C8H19ClN2
Molecular Weight: 178.704
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1388893-25-1 |
|---|---|
| Molecular Formula | C8H19ClN2 |
| Molecular Weight | 178.704 |
| IUPAC Name | 4-N,4-N-dimethylcyclohexane-1,4-diamine;hydrochloride |
| Standard InChI | InChI=1S/C8H18N2.ClH/c1-10(2)8-5-3-7(9)4-6-8;/h7-8H,3-6,9H2,1-2H3;1H |
| Standard InChI Key | MIJSXIADUYWAAR-UHFFFAOYSA-N |
| SMILES | CN(C)C1CCC(CC1)N.Cl |
Introduction
trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride is a chemical compound with the molecular formula C8H19ClN2. It is a derivative of cyclohexane, featuring two methyl groups and two amine groups attached to the cyclohexane ring in a trans configuration. This compound is often used in various chemical reactions and has applications in scientific research and industry.
Synthesis Methods
The synthesis of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride typically involves the reaction of cyclohexane derivatives with methylamine. One common method includes the hydrogenation of N,N-dimethylcyclohexane-1,4-diamine in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production
Industrial production of this compound may involve large-scale hydrogenation processes using high-pressure reactors and efficient catalysts to ensure high yield and purity. The final product is then purified and crystallized to obtain the hydrochloride salt in solid form.
Types of Reactions
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Oxidation: trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
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Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Substitution: This compound can participate in substitution reactions, where one of the amine groups is replaced by another functional group using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide, potassium permanganate | Typically in aqueous or organic solvents |
| Reduction | Lithium aluminum hydride, sodium borohydride | In anhydrous conditions, often under inert atmosphere |
| Substitution | Alkyl halides, acyl chlorides | Often in the presence of a base and solvent |
Major Products Formed
| Reaction Type | Major Products |
|---|---|
| Oxidation | Amine oxides or nitroso compounds |
| Reduction | Secondary or tertiary amines |
| Substitution | N-substituted cyclohexane derivatives |
Chemistry
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Coordination Chemistry: Used as a ligand to form complexes with transition metals.
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Organic Synthesis: Employed in the synthesis of various organic compounds through catalytic reactions.
Biology
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Biochemical Assays: Investigated for its potential use in biochemical assays.
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Biologically Active Molecules: Serves as a building block for biologically active molecules.
Medicine
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Therapeutic Applications: Explored for its potential therapeutic applications, including as a precursor for drug development.
Biological Activity
trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride exhibits biological activity primarily due to its ability to interact with various biological targets, including enzymes and receptors. These interactions can lead to enzyme inhibition and receptor modulation, affecting signaling pathways within cells.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride | C8H19ClN2 | 178.70 g/mol | 1388893-25-1 |
| trans-(1S,2S)-N,N'-Dimethylcyclohexane-1,2-diamine | C8H18N2 | 142.25 g/mol | 87583-89-9 |
| N,N-Dimethylethylenediamine | C4H12N2 | 88.15 g/mol | - |
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